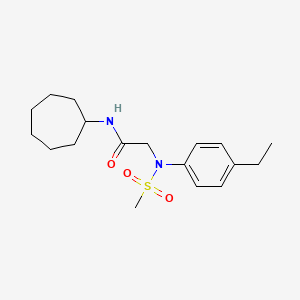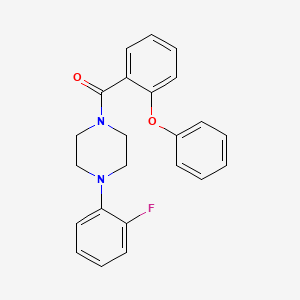
N~1~-cycloheptyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
描述
N~1~-cycloheptyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CGP 3466B, is a neuroprotective drug that has been extensively studied for its potential use in treating neurodegenerative diseases. This compound was first synthesized in the early 1990s by scientists at Novartis Pharmaceuticals, and since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
The exact mechanism of action of CGP 3466B is not fully understood, but it is believed to involve the modulation of various cellular pathways involved in neuronal survival and function. One proposed mechanism involves the activation of the transcription factor NF-κB, which plays a key role in regulating the expression of genes involved in cellular stress responses and inflammation. CGP 3466B has also been shown to modulate the activity of various enzymes involved in the metabolism of reactive oxygen species, which are known to contribute to neuronal damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
CGP 3466B has been shown to have a variety of biochemical and physiological effects on neuronal cells. In addition to its neuroprotective effects, CGP 3466B has been shown to increase the activity of various enzymes involved in energy metabolism, such as mitochondrial respiratory chain complexes and ATP synthase. Additionally, CGP 3466B has been shown to modulate the activity of various ion channels and neurotransmitter receptors, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using CGP 3466B in laboratory experiments is its well-characterized mechanism of action and neuroprotective effects. Additionally, CGP 3466B has been shown to be relatively non-toxic and well-tolerated in animal models, making it a potentially safe and effective therapeutic agent. However, one limitation of using CGP 3466B in laboratory experiments is its relatively low potency, which may limit its efficacy in certain experimental settings.
未来方向
There are several potential future directions for research on CGP 3466B. One area of interest is the development of more potent and selective analogs of CGP 3466B that may have improved therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of CGP 3466B and its effects on various cellular pathways involved in neurodegeneration. Finally, clinical trials are needed to determine the safety and efficacy of CGP 3466B in humans with neurodegenerative diseases.
科学研究应用
CGP 3466B has been extensively studied for its potential use in treating neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. In preclinical studies, CGP 3466B has been shown to protect neurons from various forms of damage, including oxidative stress, excitotoxicity, and mitochondrial dysfunction. Additionally, CGP 3466B has been shown to improve motor function and cognitive performance in animal models of neurodegenerative diseases.
属性
IUPAC Name |
N-cycloheptyl-2-(4-ethyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-3-15-10-12-17(13-11-15)20(24(2,22)23)14-18(21)19-16-8-6-4-5-7-9-16/h10-13,16H,3-9,14H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCGSAMGHNPIDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2CCCCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B3553475.png)
![ethyl [5-(3,5-dichloro-4-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3553486.png)
![4-({4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine](/img/structure/B3553488.png)

![1-[(benzylthio)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3553508.png)
![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3553517.png)
![methyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3553518.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3553526.png)
![N-benzyl-2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3553531.png)
![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3553536.png)
![3-(4-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3553539.png)
![N-(4-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3553543.png)

